molecular formula C21H18Cl2N2O3S B5202571 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide

Cat. No. B5202571
M. Wt: 449.3 g/mol
InChI Key: ZWJMCFDEDJYWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Inflammation and autoimmune disorders are also potential therapeutic applications for 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.

Mechanism of Action

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide is a selective inhibitor of the IKK complex, which is involved in the activation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of the IKK complex by 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide prevents the phosphorylation and degradation of IκB, which is an inhibitor of NF-κB. This results in the inhibition of NF-κB activation and downstream signaling pathways.
Biochemical and Physiological Effects:
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer research, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to inhibit the invasion and migration of cancer cells. Inflammation and autoimmune disorders are also potential therapeutic applications for 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.

Advantages and Limitations for Lab Experiments

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has several advantages and limitations for lab experiments. One advantage is that 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide is a selective inhibitor of the IKK complex, which allows for the specific inhibition of the NF-κB pathway. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to have low toxicity in vitro and in vivo. One limitation is that 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Another limitation is that 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and solubility of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. Another direction is the development of more potent and selective inhibitors of the IKK complex. In addition, further research is needed to fully understand the potential therapeutic applications of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide in cancer, inflammation, and autoimmune disorders. Finally, the development of drug delivery systems for 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide could improve its therapeutic potential by increasing its bioavailability and half-life in vivo.

Synthesis Methods

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide involves several steps, starting with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-N-methylsulfonylamine to form the benzyl(methylsulfonyl)amide intermediate. This intermediate is then reacted with 2,5-dichloroaniline in the presence of a base to form 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. The overall yield of this synthesis method is approximately 15%.

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-5-3-2-4-6-15)18-10-7-16(8-11-18)21(26)24-20-13-17(22)9-12-19(20)23/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJMCFDEDJYWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.